(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as CPP, is a chemical compound that has been extensively studied in the field of neuroscience. CPP is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is an ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.
Mechanism Of Action
(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride acts as an antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the flow of ions such as calcium and sodium. This inhibition of the NMDA receptor can lead to a reduction in synaptic plasticity, which is thought to underlie learning and memory processes.
Biochemical And Physiological Effects
(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. For example, it can induce seizures and increase the release of glutamate in the brain. It can also cause neuronal cell death and impair learning and memory processes.
Advantages And Limitations For Lab Experiments
One advantage of using (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride in lab experiments is its potency as an NMDA receptor antagonist. This allows for precise control over the inhibition of the receptor and can help to elucidate the role of the receptor in various physiological and pathological conditions. However, one limitation of using (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is its potential for non-specific effects on other receptors and ion channels.
Future Directions
Future research on (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride could focus on developing more selective NMDA receptor antagonists that have fewer non-specific effects. Additionally, research could investigate the potential therapeutic applications of NMDA receptor antagonists for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, research could explore the role of the NMDA receptor in other physiological processes such as pain perception and addiction.
Scientific Research Applications
(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological conditions. For example, (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has been used to investigate the role of the NMDA receptor in synaptic plasticity, learning, and memory. It has also been used to study the mechanisms of neuronal cell death in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(2S,4R)-4-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c13-10-4-2-1-3-9(10)5-8-6-11(12(15)16)14-7-8;/h1-4,8,11,14H,5-7H2,(H,15,16);1H/t8-,11+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOBVSIKQJKMMO-NINOIYOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=CC=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376002 | |
Record name | (4R)-4-[(2-Chlorophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
1049733-67-6 | |
Record name | (4R)-4-[(2-Chlorophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.